molecular formula C15H16N6O2 B2417544 N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1070807-17-8

N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2417544
CAS No.: 1070807-17-8
M. Wt: 312.333
InChI Key: XSDDIWQEMNOJNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . These reactions occur in the presence of triethylamine .

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Activity

Heterocyclic compounds incorporating thiadiazole and triazolopyrimidine moieties have been synthesized and evaluated for their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These studies demonstrate the potential of such compounds in the development of new insecticides with specific mechanisms of action (Fadda et al., 2017).

Amplification of Antibiotics

Triazolopyrimidine derivatives have been investigated for their role as amplifiers of phleomycin, an antibiotic, showing that certain modifications can enhance antibiotic efficacy against bacterial strains, including E. coli. This research suggests a novel approach to combating bacterial resistance by chemically modifying existing antibiotics to improve their activity (Brown et al., 1978).

Antiasthma Agents

The development of triazolopyrimidine derivatives as potential antiasthma agents has been explored, highlighting the compound's effectiveness in inhibiting mediator release, a key process in asthma pathogenesis. This research provides a foundation for the development of new therapeutic options for asthma management (Medwid et al., 1990).

Antimicrobial and Antitumor Applications

The synthesis and evaluation of thienopyrimidine derivatives for antimicrobial activity reveal that certain derivatives exhibit pronounced activity against microbial strains. This highlights the potential of triazolopyrimidine compounds in the development of new antimicrobial agents (Bhuiyan et al., 2006). Additionally, the synthesis of tetrahydrobenzothieno derivatives as potential antimicrobial and antitumor agents indicates a broad spectrum of biological activities associated with this class of compounds (Soliman et al., 2009).

Mechanism of Action

The mechanism of action of similar compounds involves binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Properties

IUPAC Name

N-benzyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-2-21-14-13(18-19-21)15(23)20(10-17-14)9-12(22)16-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDDIWQEMNOJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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